5,7-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine
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Overview
Description
5,7-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms, and is further modified with pyridine and azetidine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and azetidine groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted products.
Scientific Research Applications
5,7-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine group and have similar biological properties.
Imidazo[1,2-a]pyridines: These compounds also contain a fused bicyclic structure with nitrogen atoms and are known for their medicinal applications.
Uniqueness
5,7-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19N5 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
5,7-dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C18H19N5/c1-12-9-13(2)20-18-15(12)6-7-16(22-18)21-14-10-23(11-14)17-5-3-4-8-19-17/h3-9,14H,10-11H2,1-2H3,(H,20,21,22) |
InChI Key |
VJAPSNXAIYGXRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)NC3CN(C3)C4=CC=CC=N4)C |
Origin of Product |
United States |
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